molecular formula C16H14FN5O4S B2632504 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 920466-88-2

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2632504
CAS No.: 920466-88-2
M. Wt: 391.38
InChI Key: MXLKIDOXIQBELC-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a combination of fluorophenyl, tetrazole, and sulfonamide groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial and antifungal activities .

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile . The fluorophenyl group is introduced via a substitution reaction, and the sulfonamide group is added through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and tetrazole derivatives, such as:

Uniqueness

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its combination of fluorophenyl, tetrazole, and sulfonamide groups, which confer specific chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O4S/c17-11-2-1-3-12(8-11)22-16(19-20-21-22)10-18-27(23,24)13-4-5-14-15(9-13)26-7-6-25-14/h1-5,8-9,18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLKIDOXIQBELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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